Cyclohexyl 2,5-dimethylphenyl ketone
Overview
Description
Cyclohexyl 2,5-dimethylphenyl ketone is an organic compound with the molecular formula C15H20O It is a ketone characterized by a cyclohexyl group attached to a 2,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexyl 2,5-dimethylphenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with cyclohexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2,5-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding secondary alcohols
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Cyclohexyl 2,5-dimethylphenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the manufacture of specialty chemicals, fragrances, and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Cyclohexyl 2,5-dimethylphenyl ketone depends on its specific application. In chemical reactions, the ketone group acts as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes.
Comparison with Similar Compounds
- Cyclohexyl phenyl ketone
- Cyclohexyl 4-methylphenyl ketone
- Cyclohexyl 3,5-dimethylphenyl ketone
Comparison: Cyclohexyl 2,5-dimethylphenyl ketone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and physical properties. Compared to Cyclohexyl phenyl ketone, the additional methyl groups may result in steric hindrance, affecting the compound’s behavior in chemical reactions. The position of the methyl groups (2,5- vs. 3,5-) can also lead to differences in electronic effects and reactivity.
Properties
IUPAC Name |
cyclohexyl-(2,5-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXWFRFVEACSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640564 | |
Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2890-24-6 | |
Record name | Cyclohexyl(2,5-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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